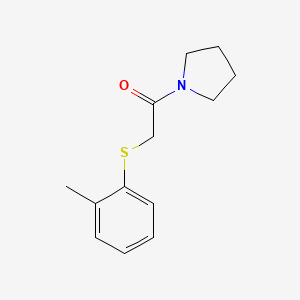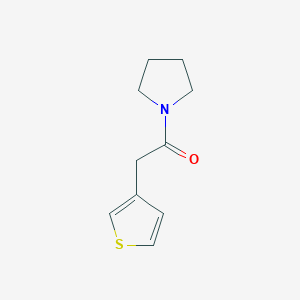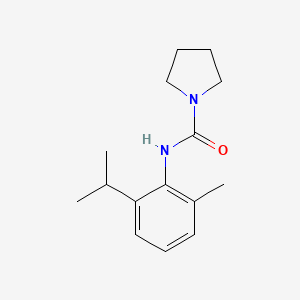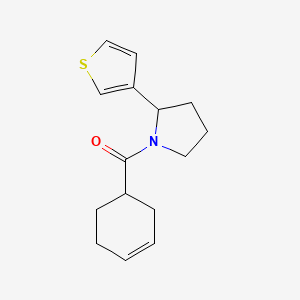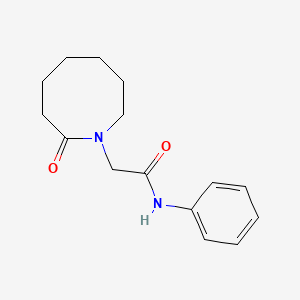
2-(2-oxoazocan-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxoazocan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OAPA is a heterocyclic compound that contains both an azocane ring and a phenylacetamide group. It has been synthesized using various methods and has shown promising results in various scientific applications.
作用機序
The mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in various biological processes. For example, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide in lab experiments is its relatively low cost and ease of synthesis. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide and its potential side effects.
将来の方向性
There are many potential future directions for research on 2-(2-oxoazocan-1-yl)-N-phenylacetamide. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-(2-oxoazocan-1-yl)-N-phenylacetamide. Another area of interest is the development of new anti-inflammatory drugs based on the ability of 2-(2-oxoazocan-1-yl)-N-phenylacetamide to inhibit the production of inflammatory mediators. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide and its potential applications in cancer treatment.
合成法
2-(2-oxoazocan-1-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with 2-amino-1,3-propanediol followed by oxidation with sodium periodate. Another method involves the reaction of 2-phenylacetic acid with 2-amino-1,3-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been successful in producing 2-(2-oxoazocan-1-yl)-N-phenylacetamide with high yields and purity.
科学的研究の応用
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(16-13-8-4-3-5-9-13)12-17-11-7-2-1-6-10-15(17)19/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJYHIHSMLFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


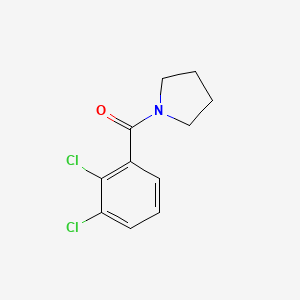
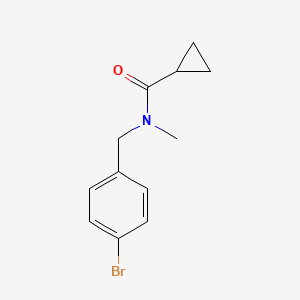

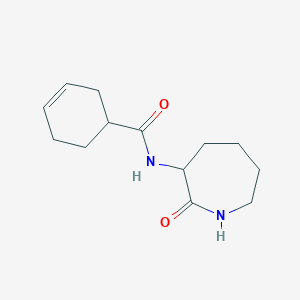
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
